
(S)-Hphvsph hcl
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Description
(S)-Hphvsph hcl is a useful research compound. Its molecular formula is C17H20ClNO2S and its molecular weight is 337.9 g/mol. The purity is usually 95%.
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Biological Activity
(S)-Hphvsph hydrochloride (HCl) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of (S)-Hphvsph HCl
This compound is an enantiomer of a class of compounds known for their antimitotic properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule dynamics, which is critical in cell division. The biological activity of this compound has been compared to its counterpart, (R)-Hphvsph HCl, with notable differences in potency.
The primary mechanism through which this compound exerts its biological effects is by disrupting microtubule assembly. Microtubules are essential components of the cytoskeleton and play a vital role in mitosis. By inhibiting tubulin polymerization, this compound leads to mitotic arrest and subsequent cell death in cancer cells.
Key Findings:
- Microtubule Disruption : Studies have shown that this compound causes significant loss of the interphase microtubule network in a concentration-dependent manner, similar to the effects observed with colchicine and other known antimitotic agents .
- Potency Comparison : The effective concentration required to achieve 50% loss of cellular microtubules (EC50) was found to be 23 nM for this compound, compared to 278 nM for its (R)-isomer, indicating that the (S)-enantiomer is approximately 12-fold more potent .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against a panel of 60 tumor cell lines, revealing that it was 10- to 88-fold more potent than the (R)-isomer across different cell types.
Table 1: Cytotoxicity Data for this compound
Compound | IC50 (nM) ± SD | EC50 (nM) | % Inhibition at 5 µM |
---|---|---|---|
This compound | 12 ± 0.8 | 23 | 93 ± 0.9 |
(R)-Hphvsph HCl | 51 ± 4 | 278 | 77 ± 2 |
Racemic Mixture | - | - | - |
Case Studies
Recent studies have highlighted the potential clinical applications of this compound in cancer therapy:
- Breast Cancer Treatment : In vitro studies using MDA-MB-435 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its use as a potential therapeutic agent against breast cancer .
- Mechanistic Insights : Further molecular modeling studies suggest that the enhanced potency of the (S)-enantiomer may be attributed to better binding affinity to tubulin compared to the (R)-isomer, although additional mechanisms may also contribute .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-Hphvsph HCl with high enantiomeric purity in academic laboratories?
- Methodological Answer : Synthesis should prioritize chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, to ensure enantiomeric purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural conformation, while X-ray crystallography confirms absolute stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric excess. Mass spectrometry (MS) validates molecular weight. Ensure protocols adhere to reproducibility standards by documenting instrument parameters and calibration details .
Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?
- Methodological Answer : Standardize protocols by providing detailed reaction steps, including catalyst loading, solvent purification methods, and inert atmosphere requirements. Cross-validate results through interlaboratory studies and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a basis set like 6-31G(d) to model molecular orbitals and electrostatic potential surfaces. Validate computational results against experimental data (e.g., UV-Vis spectra, redox potentials). Address discrepancies by refining solvation models or incorporating dispersion corrections .
Q. What strategies are recommended for resolving contradictions in experimental data when determining the crystal structure of this compound?
- Methodological Answer : Cross-validate X-ray diffraction data with alternative techniques like powder XRD or electron microscopy. Assess systematic errors (e.g., crystal quality, temperature effects) and apply Rietveld refinement for structural accuracy. Report confidence intervals for bond lengths/angles to quantify uncertainty .
Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Employ accelerated stability testing via HPLC to monitor degradation kinetics. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Statistical tools like ANOVA identify significant factors (e.g., pH, ionic strength) affecting stability. Include error margins in rate constants to enhance reliability .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. Address outliers with robust statistical tests (e.g., Grubbs' test) and report effect sizes to contextualize biological significance .
Q. Data Reporting and Validation
Q. How should researchers report conflicting solubility data for this compound in different solvent systems?
- Methodological Answer : Disclose solvent purity, temperature control (±0.1°C), and equilibration time in methodology. Compare results with literature values using statistical tests (e.g., t-tests). If discrepancies persist, propose hypotheses (e.g., polymorphic forms) and suggest follow-up experiments (e.g., differential scanning calorimetry) .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound in interdisciplinary studies?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For pharmacological studies, apply PICO (Population, Intervention, Comparison, Outcome) to define scope. Ensure alignment with gaps identified in systematic literature reviews .
Q. Tables for Quick Reference
Properties
IUPAC Name |
(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXYAGPHWUYGO-SHFDOEPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.